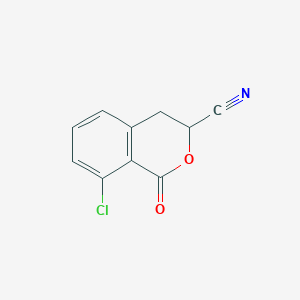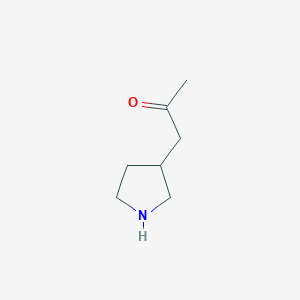![molecular formula C9H19ClOSi B13198167 {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is an organosilicon compound that features a chloromethyl group attached to an oxolane ring, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of 3-(chloromethyl)oxolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-(Chloromethyl)oxolane+Trimethylsilyl chlorideBase[3-(Chloromethyl)oxolan-3-yl]methyltrimethylsilane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.
Oxidation Reactions: The oxolane ring can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Major Products
Substitution: {[3-(Azidomethyl)oxolan-3-yl]methyl}trimethylsilane
Oxidation: {[3-(Carboxymethyl)oxolan-3-yl]methyl}trimethylsilane
Reduction: {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane serves as a versatile intermediate for the introduction of oxolane rings into complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is utilized in the development of bioactive molecules, particularly in the modification of nucleosides and nucleotides for antiviral and anticancer research.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry
The compound finds applications in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon’s ability to donate electron density.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Iodomethyl)oxolan-3-yl]methyl}trimethylsilane
- {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane
Uniqueness
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, providing a versatile platform for further functionalization.
Properties
Molecular Formula |
C9H19ClOSi |
|---|---|
Molecular Weight |
206.78 g/mol |
IUPAC Name |
[3-(chloromethyl)oxolan-3-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19ClOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3 |
InChI Key |
MEUBSAYHMPVAKB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


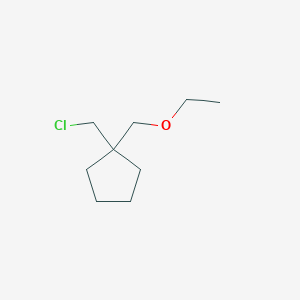
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)

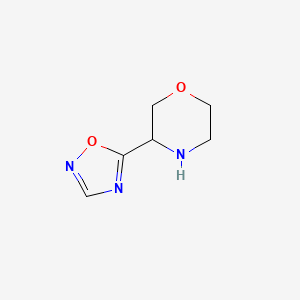
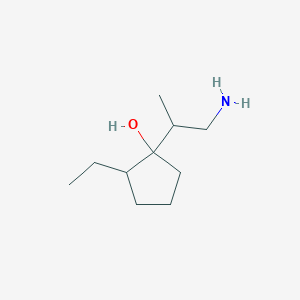
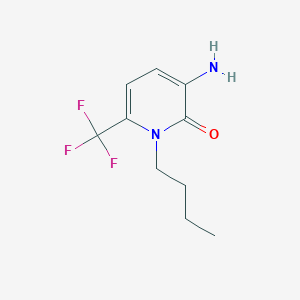
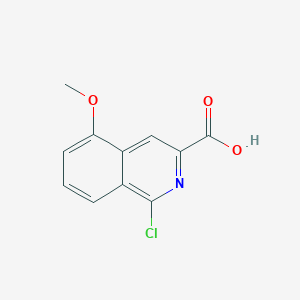
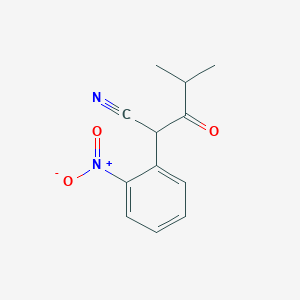
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
